Cas no 11030-24-3 ((2r,3s,5s,6s)-2,3,4,5,6-pentahydroxycyclohexyl 2-amino-4-{(z)-[am Ino(carboxy)methylene]amino}-2,3,4,6-tetradeoxy-α-d-arabino-hexop Yranoside)

(2r,3s,5s,6s)-2,3,4,5,6-pentahydroxycyclohexyl 2-amino-4-{(z)-[am Ino(carboxy)methylene]amino}-2,3,4,6-tetradeoxy-α-d-arabino-hexop Yranoside structure
11030-24-3 structure
Product Name:(2r,3s,5s,6s)-2,3,4,5,6-pentahydroxycyclohexyl 2-amino-4-{(z)-[am Ino(carboxy)methylene]amino}-2,3,4,6-tetradeoxy-α-d-arabino-hexop Yranoside
CAS-nummer:11030-24-3
MF:C14H25N3O9
MW:379.36300444603
CID:1197783
PubChem ID:65174
Update Time:2025-04-20

(2r,3s,5s,6s)-2,3,4,5,6-pentahydroxycyclohexyl 2-amino-4-{(z)-[am Ino(carboxy)methylene]amino}-2,3,4,6-tetradeoxy-α-d-arabino-hexop Yranoside Chemische en fysische eigenschappen

Naam en identificatie

    • (2r,3s,5s,6s)-2,3,4,5,6-pentahydroxycyclohexyl 2-amino-4-{(z)-[am Ino(carboxy)methylene]amino}-2,3,4,6-tetradeoxy-α-d-arabino-hexop Yranoside
    • 3-O-(2-Amino-4-((carboxyiminomethyl)amino)-2,3,4,6-tetradeoxy-alpha-D-arabino-hexopyranosyl)-D-chiro-inositol sulphate
    • O957UYB9DY
    • (1S,2R,3S,4R,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl 2-amino-4-{[(Z)-carboxy(imino)methyl]amino}-2,3,4,6-tetradeoxy-alpha-D-arabino-hexopyranoside
    • HMS2089A11
    • KASUGAMYCIN [HSDB]
    • D-chiro-Inositol, 3-O-(2-amino-4-((carboxyiminomethyl)amino)-2,3,4,6-tetradeoxy-alpha-D-arabino-hexopyranosyl)-
    • HSDB 6695
    • 11030-24-3
    • alpha-D-lyxo-
    • KSM
    • NSC 100858
    • 2-((2R,3S,5S,6R)-5-amino-2-methyl-6-((1S,2R,3S,4R,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyloxy)tetrahydro-2H-pyran-3-ylamino)-2-iminoacetic acid
    • Kasuminl
    • Q3193879
    • SR-05000001429-1
    • D-chiro-Inositol, 3-O-(2-amino-4-((carboxyiminomethyl)amino)-2,3,4,6-tetradeoxy-.alpha.-D-arabino-hexopyranosyl)-
    • AKOS025310863
    • Kasumin L
    • 2-AMINO-4-{[CARBOXY(IMINO)METHYL]AMINO}-2,3,4,6-TETRADEOXY-ALPHA-D-ARABINO-HEXOPYRANOSIDE
    • SCHEMBL70535
    • SR-05000001429
    • 2-amino-2-[(2R,3S,5S,6R)-5-amino-2-methyl-6-[(2R,3S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyoxan-3-yl]iminoacetic acid
    • C17968
    • KASUGAMYCIN
    • 6980-18-3
    • (1s,2r,3s,4r,5s,6s)-2,3,4,5,6-Pentahydroxycyclohexyl 2-Amino-4-{[carboxy(Imino)methyl]amino}-2,3,4,6-Tetradeoxy-Alpha-D-Arabino-Hexopyranoside
    • EINECS 234-260-3
    • NSC-100858
    • CHEBI:81419
    • Kasu B
    • SCHEMBL16011710
    • UNII-O957UYB9DY
    • DTXSID1040374
    • BRN 1403823
    • PD040309
    • CHEMBL1631109
    • (1S,2R,3S,4R,5S,6S)-2,3,4,5,6-PENTAHYDROXYCYCLOHEXYL
    • CS-0013930
    • HY-B1864
    • KSG
    • SCHEMBL12858482
    • 2-[[(2R,3S,5S,6R)-5-amino-2-methyl-6-[(2R,3S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexoxy]tetrahydropyran-3-yl]amino]-2-imino-acetic acid
    • 3-O-[2-amino-4-[(carboxyiminomethyl)amino]-2,3,4,6-tetradeoxy-alpha-D-arabino-hexopyranosyl]-D-chiro-inositol
    • Kasumin 2L
    • Inchi: 1S/C14H25N3O9/c1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22/h3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24)/t3-,4+,5+,6?,7+,8+,9-,10+,11?,14-/m1/s1
    • InChI-sleutel: PVTHJAPFENJVNC-UQTMRZPGSA-N
    • LACHT: O([C@@H]1[C@H](C[C@@H]([C@@H](C)O1)/N=C(/C(=O)O)\N)N)C1[C@@H]([C@H](C([C@@H]([C@@H]1O)O)O)O)O

Berekende eigenschappen

  • Exacte massa: 379.159
  • Monoisotopische massa: 379.159
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 8
  • Aantal waterstofbondacceptatoren: 11
  • Zware atoomtelling: 26
  • Aantal draaibare bindingen: 4
  • Complexiteit: 532
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 8
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 221A^2
  • XLogP3: -6.7

Experimentele eigenschappen

  • Dichtheid: 1.973
  • Smeltpunt: 203 deg C (dec)
  • Kookpunt: 585.944°C at 760 mmHg
  • Vlampunt: 308.168°C
  • Brekindex: 1.738
  • PSA: 218.81000
  • LogboekP: -3.13710

(2r,3s,5s,6s)-2,3,4,5,6-pentahydroxycyclohexyl 2-amino-4-{(z)-[am Ino(carboxy)methylene]amino}-2,3,4,6-tetradeoxy-α-d-arabino-hexop Yranoside Beveiligingsinformatie

  • Opslagvoorwaarde:2-8°C
Aanbevolen leveranciers
Shandong Jing Kun Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.